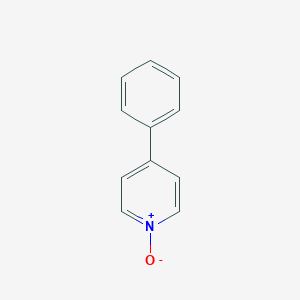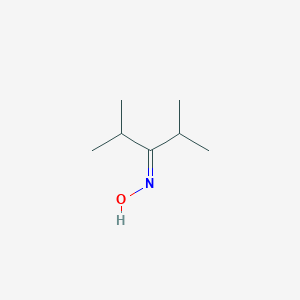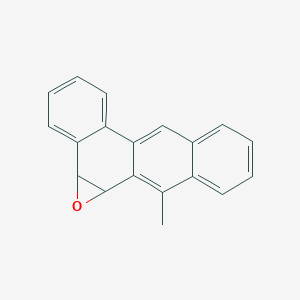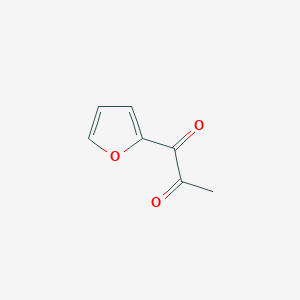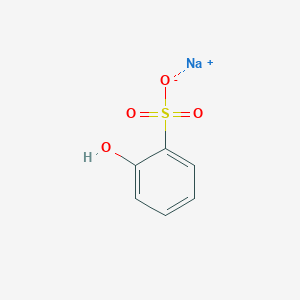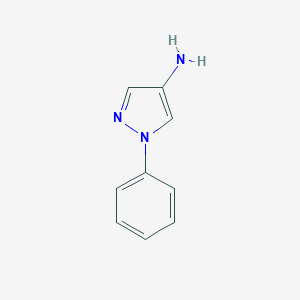
1-Phenyl-1H-pyrazol-4-amine
Descripción general
Descripción
1-Phenyl-1H-pyrazol-4-amine is a molecule of significant interest in the field of organic chemistry and materials science. It is known for its reactivity and potential applications in various fields, although specific applications related to drug use and dosage are excluded from this discussion.
Synthesis Analysis
The synthesis of 1-Phenyl-1H-pyrazol-4-amine and related compounds often involves multicomponent reactions and can be achieved under different conditions like solvent-free environments or using specific catalysts. For instance, a synthesis method involving a one-pot condensation reaction in water using diammonium hydrogen phosphate as a catalyst has been reported (Wu, Dong, Yang, & Yan, 2010).
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-pyrazol-4-amine derivatives has been studied through various techniques like X-ray diffraction, spectroscopic analysis (FT-IR, UV-Vis, NMR), and density functional theory (DFT) calculations. These studies often reveal details about the molecule's stability, intramolecular charge transfer, and other structural aspects (Tamer et al., 2016).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, forming different derivatives and complexes. Reactions like the Suzuki–Miyaura cross-coupling and other condensation reactions are common. These reactions often result in compounds with interesting properties, like potential nonlinear optical properties (Olguín & Brooker, 2011).
Physical Properties Analysis
The physical properties of 1-Phenyl-1H-pyrazol-4-amine derivatives, such as melting points, crystallization behaviors, and solubility, can vary significantly based on the specific structure and substituents of the derivative. Some studies have investigated these properties using techniques like polarized optical microscopy and melting point analysis (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties like HOMO-LUMO gaps, are crucial for understanding the behavior of 1-Phenyl-1H-pyrazol-4-amine in various chemical environments. Studies often utilize computational methods like DFT to analyze these properties (Shukla, Yadava, & Roychoudhury, 2015).
Aplicaciones Científicas De Investigación
Pyrazole Scaffold
- Scientific Field : The Pyrazole scaffold is widely used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Summary of the Application : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications due to their diverse pharmacological functions .
- Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The increasing popularity of pyrazoles in several fields of science is due to their wide applications and novel strategies .
-
Pharmaceutical and Agrochemical Industries
- Field : Pharmaceutical and Agrochemical Industries .
- Application Summary : Pyrazole derivatives find a wide range of applications in the pharmaceutical and agrochemical industries .
- Methods of Application : The specific methods of application can vary widely depending on the specific compound and its intended use .
- Results or Outcomes : The outcomes can also vary widely, but generally, these compounds are used for their bioactive properties .
-
Organic Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry .
- Application Summary : Pyrazole derivatives are used to block the organic synthesis of heterocyclic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific compound and its intended use .
- Results or Outcomes : These compounds play a prime role in medicine and agricultural chemistry .
-
Biological Activities
- Field : Biological Chemistry .
- Application Summary : The derivatives of 1, 3-diazole show different biological activities .
- Methods of Application : The specific methods of application can vary widely depending on the specific compound and its intended use .
- Results or Outcomes : These compounds have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Antioxidant Screening
- Field : Medicinal Chemistry .
- Application Summary : Pyrazole derivatives have been used in antioxidant screening .
- Methods of Application : The specific methods of application can vary widely depending on the specific compound and its intended use .
- Results or Outcomes : The outcomes can also vary widely, but generally, these compounds are used for their antioxidant properties .
-
Antimicrobial and Antitubercular Activities
- Field : Biological Chemistry .
- Application Summary : Some pyrazole derivatives have shown significant antifungal and antitubercular activity .
- Methods of Application : The specific methods of application can vary widely depending on the specific compound and its intended use .
- Results or Outcomes : These compounds could assist in the development of lead compounds to treat fungal and antitubercular infections .
-
Various Biological Activities
- Field : Biological Chemistry .
- Application Summary : Pyrazoles have been reported to possess various biological activities such as antibacterial, anticancer, antileukemic, antidepressant, antiinflammatory, antihelmintic, anticonvulsant, anti-tubercular, analgesic, antiproliferative agents, angiogenic, antioxidant, antipyretic, antioxidant or herbicidal properties .
- Methods of Application : The specific methods of application can vary widely depending on the specific compound and its intended use .
- Results or Outcomes : The outcomes can also vary widely, but generally, these compounds are used for their bioactive properties .
Safety And Hazards
The safety information for 1-Phenyl-1H-pyrazol-4-amine indicates that it is harmful. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into the development of new synthetic techniques and biological activity related to pyrazole derivatives .
Propiedades
IUPAC Name |
1-phenylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOEBMQOZOEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150178 | |
| Record name | Pyrazole, 4-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazol-4-amine | |
CAS RN |
1128-53-6 | |
| Record name | 1-Phenyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



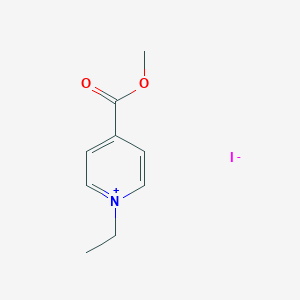
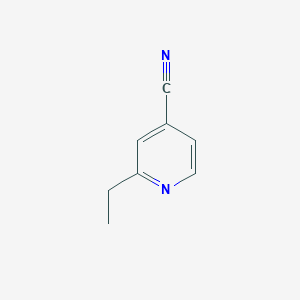
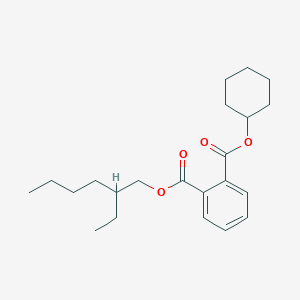
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)


